![molecular formula C17H25N3O3 B7917907 [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester](/img/structure/B7917907.png)
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is an organic compound belonging to a class of synthetic derivatives often studied for their potential applications in medicinal chemistry. Its structure includes a piperidine ring, an amino-acetyl functional group, a carbamic acid moiety, and a benzyl ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis:
Step 1: Synthesis begins with the preparation of the piperidine ring which involves the cyclization of suitable precursors.
Step 2: Introduction of the amino-acetyl group is done using methods such as reductive amination or nucleophilic substitution.
Step 3: Formation of the carbamic acid ester is typically achieved via the reaction of the amine with chloroformates under controlled conditions.
Step 4: The final benzyl ester is introduced through esterification reactions.
Industrial Production Methods
In industrial settings, the production may utilize flow chemistry to optimize reaction conditions and ensure higher yields. Catalysts and high-throughput methods could be employed to streamline the multi-step synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.
Reduction: The ester and carbamic acid moieties can be reduced to corresponding alcohols and amines.
Substitution: Halogenation and nitration reactions can be performed on the aromatic benzyl ring.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromates.
Reduction Reagents: Lithium aluminium hydride, hydrogenation with palladium/carbon.
Substitution Reagents: Chlorinating agents like thionyl chloride, nitration agents like nitric acid and sulfuric acid.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Amines, alcohols.
Substitution Products: Chlorinated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules, offering a scaffold for further functionalization.
Biology
Its derivatives have been studied for binding affinity to various receptors in the body, potentially leading to novel pharmaceuticals.
Medicine
Investigated for its role as a potential therapeutic agent, especially in targeting neurological disorders due to its piperidine core structure.
Industry
Used as a building block in the synthesis of agrochemicals and other specialized chemical products.
Wirkmechanismus
The mechanism involves the binding of the compound to specific biological targets, affecting pathways such as neurotransmitter release or enzyme inhibition. The piperidine ring often plays a crucial role in its bioactivity, interacting with various receptors or enzymes in a stereochemically specific manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1-(2-Hydroxy-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
[1-(2-Amino-butyryl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
Uniqueness
The unique combination of the amino-acetyl group, carbamic acid moiety, and benzyl ester enhances its biological activity and specificity compared to other derivatives. This structural arrangement contributes to its higher affinity for certain biological targets and its potential therapeutic efficacy.
There you have it—a deep dive into the fascinating world of [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester. What more would you like to explore?
Eigenschaften
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-19(17(22)23-13-14-6-3-2-4-7-14)11-15-8-5-9-20(12-15)16(21)10-18/h2-4,6-7,15H,5,8-13,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUWVGMSWWRGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
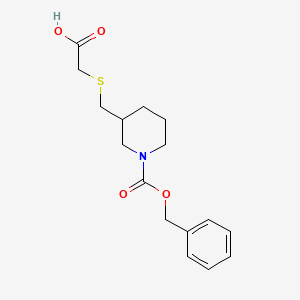
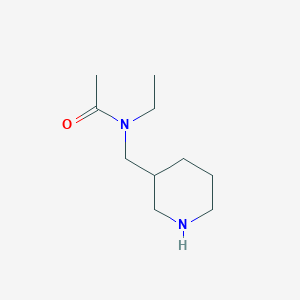
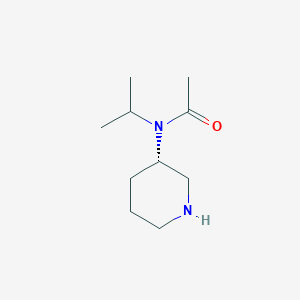
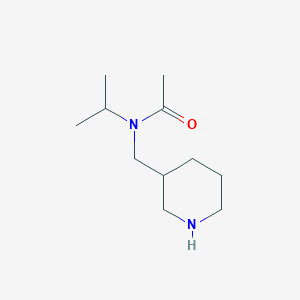
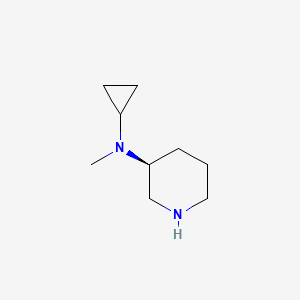
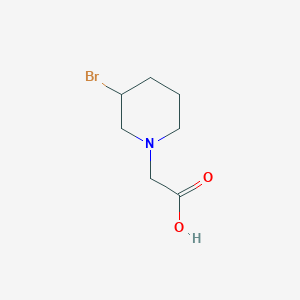
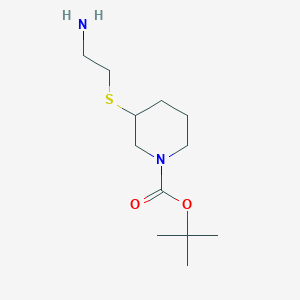
![[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7917884.png)
![[1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7917890.png)
![[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7917902.png)
![[1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester](/img/structure/B7917921.png)
![[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester](/img/structure/B7917928.png)
![[1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester](/img/structure/B7917931.png)
![[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7917935.png)
